molecular formula C21H20ClN3O2 B3409193 N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 891393-78-5

N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B3409193
CAS No.: 891393-78-5
M. Wt: 381.9 g/mol
InChI Key: MLZNZFIJRLCZIO-UHFFFAOYSA-N
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Description

This compound is a pyridazine-based acetamide derivative characterized by a 2-chloro-4-methylphenyl substituent on the acetamide nitrogen and a 3,4-dimethylphenyl group attached to the pyridazinone ring. Its molecular formula is C₂₂H₂₁ClN₂O₂, with a molecular weight of 380.87 g/mol. The structure combines a dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) linked to an acetamide moiety. Its structural analogs, however, are widely studied for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-4-7-19(17(22)10-13)23-20(26)12-25-21(27)9-8-18(24-25)16-6-5-14(2)15(3)11-16/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZNZFIJRLCZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Key Substituents/Modifications Molecular Formula Notable Properties/Applications Reference
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide 2-chloro-4-methylphenyl, 3,4-dimethylphenyl, pyridazinone core C₂₂H₂₁ClN₂O₂ Hypothesized bioactivity (based on structural analogs); no direct application data
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-benzo[g]quinazolin-2-yl)thio]acetamide 3,4-dimethylphenyl, sulfamoylphenyl, quinazolinone-thioacetamide C₂₃H₁₅F₃N₆O₄S₃ Anticancer/antimicrobial candidate; 77% synthetic yield; m.p. data reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dichlorophenyl, pyrimidinone-thioacetamide C₁₃H₁₁Cl₂N₃O₂S Cytotoxic activity (unreported mechanism); 80% yield; m.p. 230°C; NMR and mass spec confirmed
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-dichlorophenyl, thiazole ring C₁₁H₈Cl₂N₂OS Structural analog to benzylpenicillin; hydrogen-bonded dimers; crystallography data available
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) 2,6-dimethylphenyl, pyrazole-methyl C₁₄H₁₆ClN₃O Herbicide (inhibits fatty acid elongation); commercial agrochemical

Key Observations:

Core Heterocycle Variations: The target compound’s pyridazinone core distinguishes it from analogs with pyrimidinone (e.g., ) or quinazolinone (e.g., ) rings. Pyridazinones are known for cardiovascular and anti-inflammatory activities, whereas pyrimidinones are often explored for antitumor properties .

Substituent Effects: Chlorine vs. In contrast, methyl groups (e.g., 3,4-dimethylphenyl in the target compound) may improve metabolic stability . Thioacetamide vs. Acetamide: Thioether linkages (e.g., in ) can alter redox properties and binding affinity compared to oxygen-based acetamides.

The absence of a sulfonamide or thiazole group in the target compound may limit its enzyme-targeting efficacy compared to or .

Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to and , involving condensation of substituted phenylacetic acids with amines.

Biological Activity

N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be depicted as follows:

Chemical Structure (Note: Replace with actual structure if available)

Molecular Formula : C_{19}H_{19}ClN_{2}O

Antimicrobial Activity

Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) for related compounds has been reported to be comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Anticancer Potential

The compound has been evaluated for its anticancer activity in various cell lines. Notably, certain derivatives have shown promising cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency. For example, a related compound demonstrated an IC50 value of less than 5 µg/mL against A549 lung adenocarcinoma cells . The SAR studies suggest that the presence of electron-withdrawing groups enhances the anticancer activity .

Anticonvulsant Effects

In preclinical models, N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has been tested for anticonvulsant properties. A related compound exhibited a median effective dose (ED50) of 24.38 mg/kg in an electroshock seizure test, suggesting potential utility in seizure management .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Key findings from SAR studies include:

Structural FeatureEffect on Activity
Chloro Group Enhances potency against cancer cells
Dimethyl Substitution Increases anticonvulsant activity
Pyridazinone Ring Essential for antimicrobial action

These findings suggest that modifications to the phenyl rings and the incorporation of specific functional groups can significantly impact biological efficacy.

Case Studies

  • Antimicrobial Study : A study comparing the antimicrobial activity of several derivatives found that those with a 2-chloro substitution exhibited superior activity against Gram-positive bacteria compared to their non-chloro counterparts .
  • Cancer Cell Line Evaluation : In vitro tests showed that derivatives with a 3,4-dimethyl substitution on the phenyl ring had enhanced cytotoxicity against multiple cancer cell lines, including breast and lung cancers .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide and target proteins involved in disease pathways. These studies indicate that the compound can form key hydrogen bonds and hydrophobic interactions with target sites, which may explain its biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

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